![molecular formula C17H17Cl2NO3S B2678316 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1396795-00-8](/img/structure/B2678316.png)
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
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Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H17Cl2NO3S and its molecular weight is 386.29. The purity is usually 95%.
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Scientific Research Applications
Initial Metabolism of Acetochlor in Tolerant and Susceptible Seedlings
This study examined the metabolism of acetochlor, a compound somewhat structurally related to the one of interest, in different plant species to understand its selective phytotoxicity. It was found that acetochlor was initially converted to thioether conjugates, indicating that its detoxification might play a crucial role in its selective toxicity towards certain plant species (Breaux, 1987).
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase
The study presents a process for the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in antimalarial drug synthesis. This research demonstrates the potential of using biocatalysis for the selective synthesis of important chemical intermediates (Magadum & Yadav, 2018).
Synthesis, Structure, and Molecular Docking Analysis of an Anticancer Drug
This study involved the synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which showed potential as an anticancer agent through in silico modeling. The study highlights the significance of structural analysis in drug design (Sharma et al., 2018).
Comparative Metabolism of Chloroacetamide Herbicides
Research on the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes provided insights into the potential human health risks of these compounds. This study contributes to understanding the metabolic pathways and potential toxicities of chloroacetamide herbicides (Coleman et al., 2000).
Synthesis of Lignan Conjugates via Cyclopropanation
This research focused on synthesizing lignan conjugates, showing antimicrobial and antioxidant activities, underscoring the value of synthetic chemistry in developing compounds with potential therapeutic applications (Raghavendra et al., 2016).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-12-5-6-14(13(19)8-12)23-9-16(21)20-10-17(22,11-3-4-11)15-2-1-7-24-15/h1-2,5-8,11,22H,3-4,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJASCYBDRONEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide |
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